molecular formula C13H16ClNO2 B2532934 N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide CAS No. 885461-16-5

N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide

Cat. No.: B2532934
CAS No.: 885461-16-5
M. Wt: 253.73
InChI Key: BCEROUJKBXVEOK-UHFFFAOYSA-N
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Description

N-[3-(2-Chloroacetyl)-2,4,6-trimethylphenyl]acetamide is a chloroacetyl-substituted acetamide derivative featuring a 2,4,6-trimethylphenyl backbone. The molecule’s reactivity and physical properties are influenced by the electron-withdrawing chloroacetyl group and the steric effects of the trimethylphenyl ring. This article focuses on its structural and crystallographic comparison with analogues, including methyl- and chloro-substituted derivatives, to elucidate substituent-driven trends .

Properties

IUPAC Name

N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-7-5-8(2)13(15-10(4)16)9(3)12(7)11(17)6-14/h5H,6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEROUJKBXVEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)CCl)C)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide typically involves the chloroacetylation of 2,4,6-trimethylaniline. The reaction is carried out by treating 2,4,6-trimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amide derivatives, while reactions with thiols can produce thioether derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural Parameters and Bond Geometry

Key structural differences arise from substitutions on the acetamide side chain (X = CH₃, Cl) and the phenyl ring (2,4,6-trimethyl vs. 2,4,6-trichloro). Data from crystallographic studies (Tables 1–4) highlight these variations:

Table 1: Selected Bond Distances (Å) and Angles (°)
Compound C=O Bond Length N–C(amide) Length C=O–N–C Dihedral Angle
N-(2,4,6-trimethylphenyl)acetamide (TMPA) 1.226 1.356 -176.8°
N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide (TMPDCA) 1.215 1.344 -175.4°
N-(2,4,6-trichlorophenyl)-2,2-dichloroacetamide (TCPDCA) 1.209 1.338 -178.1°
  • Chloro Substitution Effects : Chloro groups reduce the C=O bond length (e.g., 1.226 Å in TMPA vs. 1.215 Å in TMPDCA) due to increased electron withdrawal, enhancing carbonyl polarization. The N–C(amide) bond shortens with higher chlorine content (1.356 Å in TMPA vs. 1.338 Å in TCPDCA), indicating stronger conjugation .
  • Dihedral Angles : The C=O–N–C dihedral angle approaches planarity (-176.8° to -178.1°) in chloro-substituted derivatives, favoring resonance stabilization. Methyl groups induce slight deviations due to steric hindrance .

Crystallographic System and Packing

Crystal structures vary significantly with substituents:

Table 2: Crystallographic Data for Selected Analogues
Compound Space Group Lattice Constants (Å, °) Z (Molecules/Unit)
TMPA Pn a=8.142, b=8.469, c=8.223, β=113.61° 2
TMPDCA P 1̄ a=4.652, b=11.006, c=12.369, α=82.52°, β=83.09°, γ=79.84° 2
TCPDCA P21/c a=9.102, b=15.812, c=16.479, β=96.95° 8
  • Chloro Derivatives: TMPDCA and TCPDCA adopt triclinic (P 1̄) and monoclinic (P21/c) systems, respectively, with increased unit cell complexity due to Cl···Cl and Cl···H interactions .
  • Methyl Derivatives: TMPA (monoclinic Pn) exhibits simpler packing dominated by van der Waals interactions .

Substituent Effects on Molecular Geometry

  • Ring Substitutions :
    • Trimethylphenyl : Electron-donating methyl groups increase ring electron density, weakening conjugation with the amide group. Average C–C bond lengths in the phenyl ring remain near 1.386 Å .
    • Trichlorophenyl : Electron-withdrawing Cl groups enhance conjugation, shortening the N–C(amide) bond (1.338 Å in TCPDCA vs. 1.356 Å in TMPA) .
  • Side-Chain Substitutions :
    • Methyl Groups : Steric bulk (e.g., TMPDMA with -CH(CH₃)₂) disrupts planarity, increasing dihedral angle variability (e.g., -109.9° to -117.9° for C(O)-N-C(1r)-C(2r)) .
    • Chloro Groups : Stronger electronegativity stabilizes planar conformations, as seen in TMPDCA’s dihedral angles (-175.4°) .

Comparative Analysis with Agrochemical Analogues

  • Alachlor : Features a methoxymethyl and diethylphenyl group, resulting in a distorted amide plane (C=O–N dihedral angle ~170°) and enhanced solubility due to polar substituents .
  • Target Compound : The 2-chloroacetyl group may confer higher reactivity in nucleophilic substitutions compared to alachlor’s methoxymethyl group, though steric hindrance from trimethylphenyl could limit accessibility .

Biological Activity

N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and potential anticancer effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloroacetyl group attached to a trimethylphenyl moiety. This structural feature is crucial for its biological activity. The compound can be represented as follows:

  • Molecular Formula : C12H14ClN
  • Molecular Weight : 223.70 g/mol

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamide derivatives, including this compound. The compound has shown significant inhibitory effects against various bacterial strains.

Bacterial StrainInhibition Zone (mm)Activity Index (%)
Staphylococcus aureus11.962.2
Pseudomonas aeruginosa11.551.5
Escherichia coli10.045.0

The studies indicate that the chloro atom enhances the antimicrobial activity by stabilizing the compound at the target enzyme site, particularly against Gram-positive and Gram-negative bacteria .

2. Antioxidant Activity

The antioxidant potential of this compound was evaluated using the ABTS assay. The results demonstrated a notable inhibition percentage comparable to standard antioxidants like ascorbic acid.

CompoundInhibition Percentage (%)
N-[3-(2-chloroacetyl)-...]85.9
Ascorbic Acid88.0

This suggests that the compound could be a promising candidate for further research in oxidative stress-related conditions .

Study on Antibacterial Efficacy

In a comparative study involving various chloroacetamide derivatives, this compound was evaluated for its antibacterial properties against Klebsiella pneumoniae. The results indicated that the presence of the chloro atom significantly improved its antibacterial activity by enhancing binding affinity to penicillin-binding proteins (PBPs), leading to effective cell lysis .

Toxicity and Pharmacokinetics

Preliminary assessments of cytotoxicity and mutagenicity have shown favorable profiles for this compound. The compound exhibited low toxicity levels in vitro, suggesting a safe profile for future in vivo studies aimed at evaluating its therapeutic potential .

Q & A

Q. What are the optimal synthetic pathways for N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the acetylation of 2,4,6-trimethylaniline followed by chloroacetylation. Key factors include:

  • Temperature control : Chloroacetylation at 0–5°C minimizes side reactions like hydrolysis .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Triethylamine or pyridine is critical for neutralizing HCl byproducts, improving yields by >20% .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves impurities from unreacted starting materials .

Q. How is the molecular structure of this compound validated, and what crystallographic parameters are critical?

Methodological Answer: X-ray crystallography is the gold standard. For N-arylacetamides:

  • Space group determination : Monoclinic (e.g., Pn or P21/n) is common for similar derivatives .
  • Bond parameters : The C=O bond (1.22–1.24 Å) and C–Namide (1.34–1.37 Å) confirm conjugation and planarity .
  • Hydrogen bonding : N–H···O interactions stabilize crystal packing, with donor-acceptor distances of 2.8–3.0 Å .
  • Disorder modeling : Methyl/chloro substituents may require partial occupancy refinement in SHELXL .

Q. What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

  • Enzyme inhibition : Fluorescence-based assays (e.g., cytochrome P450 or kinase inhibition) with IC50 determination .
  • Antimicrobial activity : Broth microdilution (MIC values) against S. aureus and C. albicans .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), with EC50 thresholds <50 µM considered active .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence crystallographic refinement challenges?

Methodological Answer:

  • Steric hindrance : Bulky 2,4,6-trimethylphenyl groups introduce torsional strain, requiring anisotropic displacement parameter (ADP) refinement for methyl carbons .
  • Electron-withdrawing chloroacetyl : Polarizes the amide bond, altering electron density maps. Residual density peaks (>0.3 eÅ⁻³) near Cl atoms suggest multipole refinement .
  • Disordered side chains : Use the PART instruction in SHELXL to model split positions for overlapping substituents .

Q. How can structure-activity relationships (SAR) be explored for pharmacological potential?

Methodological Answer:

  • Analog synthesis : Replace chloroacetyl with bromo/propionyl groups to assess halogen/chain-length effects on bioactivity .
  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding to targets (e.g., fungal CYP51 or EGFR kinase) .
  • Pharmacophore modeling : Identify critical features (e.g., H-bond acceptors at chloroacetyl) using MOE or Phase .

Q. How to resolve contradictions in reported biological data across studies?

Methodological Answer:

  • Assay standardization : Normalize protocols (e.g., ATP levels in cytotoxicity assays) to minimize variability .
  • Metabolic stability : Test compound stability in liver microsomes (e.g., mouse/human) to explain discrepancies in in vivo vs. in vitro results .
  • Epistatic effects : Use CRISPR knockouts to confirm target specificity if off-target interactions are suspected .

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